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Compound of Interest |

Compound Name: 3,6-Dibromo-8-fluoroquinoline
CAS No.: 1315367-35-1
Cat. No.: B1423430

Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-8-
fluoroquinoline (CAS No. 855477-01-9)

Introduction

3-Bromo-8-fluoroquinoline is a halogenated heterocyclic aromatic compound with the chemical
formula CeHsBrFN.[1][2] As a derivative of quinoline, a scaffold known for its wide range of
biological activities, this molecule is of significant interest to researchers in medicinal chemistry
and drug development.[1] The strategic placement of bromine and fluorine atoms on the
qguinoline ring enhances its chemical reactivity and modulates its biological efficacy, making it a
valuable building block for the synthesis of novel pharmaceutical agents.[1] Its reported
antibacterial, antifungal, and anticancer properties underscore the importance of its thorough
characterization.[1]

This guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-8-
fluoroquinoline (CAS No. 855477-01-9). As a Senior Application Scientist, the focus here is not
merely on the data itself, but on the causal links between the molecular structure and the
resulting spectral features. Understanding these connections is paramount for structure
verification, purity assessment, and predicting chemical behavior. The protocols described
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herein are designed to be self-validating, ensuring the generation of reliable and reproducible
data for researchers in the field.

Molecular Structure and Physicochemical
Properties

A precise understanding of the molecule's fundamental properties is the foundation for
interpreting its spectroscopic data.

IUPAC Name: 3-bromo-8-fluoroquinoline[1]
e CAS Number: 855477-01-9[1]

e Molecular Formula: CoHsBrFEN[1][2]

¢ Molecular Weight: 226.048 g/mol [1]

o Appearance: Yellow crystalline solid[1]

o Solubility: Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and
chloroform.[1]

Property Value Source
Melting Point 91-94°C [1]
Boiling Point 307-308°C [1]
InChi Key LSIJWECDASRDXEY- 1]
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Workflow for Synthesis and Spectroscopic
Characterization
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The overall process, from synthesis to definitive structural confirmation, follows a logical
progression. The synthesis typically involves the electrophilic bromination of 8-fluoroquinoline.

[1] Post-synthesis, a multi-technique spectroscopic approach is essential for unambiguous
characterization.
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Caption: Synthesis and Characterization Workflow for 3-Bromo-8-fluoroquinoline.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the cornerstone for confirming the molecular weight and elemental
composition of a synthesized compound. For 3-Bromo-8-fluoroquinoline, it provides
unequivocal evidence of a successful synthesis.

Key Data: Mass spectrometric analysis confirms the molecular composition with the molecular
ion peak corresponding to the expected molecular weight.[1]

lon Expected m/z Observation
[M]* ~225 Corresponds to CoHs7°BrFN
[M+2]* ~227 Corresponds to CoHs®1BrFN

Expert Interpretation: The most telling feature in the mass spectrum is the isotopic pattern of
the molecular ion.[1] Bromine has two naturally occurring isotopes, 7°Br and 8!Br, in an
approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any
bromine-containing fragment: the [M]* peak and an [M+2]* peak of nearly equal intensity. This
distinctive doublet is a powerful diagnostic tool that provides high confidence in the presence of
a single bromine atom in the molecule.[1]

[CoHsBrEN]*
(m/z = 225, 227)

- Bre - HCN
Loss of Br Loss of HCN
[CoHsFN]* [CsHaBrF]*
(m/z = 146) (m/z = 198, 200)

Click to download full resolution via product page

Caption: Key Fragmentation Pathways for 3-Bromo-8-fluoroquinoline in MS.
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Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

o Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a volatile
organic solvent (e.g., methanol or dichloromethane).

e Instrument Setup:
o lonization Mode: Electron lonization (El).

o lonization Energy: 70 eV. This standard energy provides sufficient energy for
fragmentation, yielding a reproducible and characteristic fragmentation pattern.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Inlet: Direct insertion probe or GC inlet if coupled with Gas Chromatography for purity
analysis.

» Data Acquisition: Acquire data over a mass range of m/z 50-500 to ensure capture of the
molecular ion and key fragments.

» Data Analysis:
o Identify the molecular ion peaks ([M]* and [M+2]*).
o Verify that the intensity ratio of [M]* to [M+2]* is approximately 1:1.
o Analyze the fragmentation pattern to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and
the chemical environment of the fluorine atom, making it indispensable for confirming the
precise isomeric structure.

Key Data Summary:
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Key Features | Chemical

Nucleus Technique :
Shifts (ppm)

Aromatic protons observed in
the & 7.85-8.00 ppm range.[1]

1H Proton NMR

Nine unique carbon signals are
expected; distinct carbon-

13C Carbon-13 NMR ) )
fluorine coupling patterns are

observed.[3]

A characteristic signal appears
19F Fluorine-19 NMR between & -110 to -115 ppm.

[1]

Expert Interpretation:

e 1H NMR: The proton spectrum will show signals in the aromatic region. The specific splitting
patterns (coupling constants) between adjacent protons are critical for confirming the
substitution pattern on the quinoline rings. The absence of a proton at the 3-position and 8-
position is the most crucial piece of evidence.

e 13C NMR: A proton-decoupled 3C NMR spectrum should reveal nine distinct signals,
corresponding to the nine carbon atoms in the molecule.[3] The carbon atom bonded to
fluorine (C8) will appear as a doublet with a large one-bond coupling constant (*tJCF), while
adjacent carbons will show smaller two- and three-bond couplings (2JCF, 3JCF). This C-F
coupling is definitive proof of the fluorine's location.

e 19F NMR: This is the most direct method for observing the fluorine atom. A single resonance
in the expected range for an aromatic fluorine confirms its presence and successful
incorporation into the quinoline framework.[1]

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). Add a small amount of Tetramethylsilane (TMS) as an internal
standard (& 0.00 ppm) if not already present in the solvent.
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e Instrument Setup:

o Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal
dispersion, especially for resolving complex proton-proton couplings.

o Probe: A broadband probe capable of observing 1H, 13C, and 1°F nuclei.
o Data Acquisition:
o H NMR: Acquire a standard one-dimensional proton spectrum.

o 13C NMR: Acquire a proton-decoupled 3C spectrum (e.g., using a zgpg30 pulse program).
An adequate number of scans is required due to the low natural abundance of 13C.

o 1°F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a quick
experiment due to the 100% natural abundance and high gyromagnetic ratio of the 1°F
nucleus.

o Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate
the signals. Reference the spectra to the internal standard (TMS) or the residual solvent
peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves
as a quick quality control check and confirms the presence of key structural motifs.

Key Data: The IR spectrum of 3-bromo-8-fluoroquinoline shows characteristic absorption bands
consistent with its aromatic system and halogen substituents.[1]
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Wavenumber (cm~—?) Vibration Type Interpretation

Aromatic C-H stretching
3100-3000 C-H Stretch o
vibrations.

Aromatic ring carbon-carbon

stretching. The substitution
1600-1450 C=C Stretch )

pattern influences the exact

peak positions.[4]

Strong absorption
~1250 C-F Stretch characteristic of an aryl-

fluorine bond.[1]

Carbon-bromine stretching
Below 800 C-Br Stretch o
vibration.

Expert Interpretation: The IR spectrum provides a unique "fingerprint” for the molecule. The
presence of sharp peaks in the 1600-1450 cm~1 region is indicative of the quinoline aromatic
system.[1] The strong absorption corresponding to the C-F stretch is a key confirmation of
fluorination.[1] The combination of these bands, along with the aromatic C-H stretches above
3000 cm~1, provides a cohesive picture of the molecule's functional groups.[4]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal
(e.g., diamond or germanium). No further preparation is needed.

e Instrument Setup:

o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory.

o Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is
crucial to subtract the absorbance of the ambient atmosphere (CO2 and Hz20).

o Data Acquisition:
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o Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-
to-noise ratio.

o The typical range is 4000-400 cm™2,

» Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of 3-Bromo-8-fluoroquinoline (CAS No. 855477-01-
9) provides unambiguous confirmation of its molecular structure. Mass spectrometry validates
the molecular weight and the presence of bromine through its distinct isotopic signature. NMR
spectroscopy (*H, 13C, and 1°F) elucidates the precise connectivity of atoms and confirms the
substitution pattern on the quinoline core. Finally, infrared spectroscopy provides a rapid
verification of the key functional groups. Together, these techniques form a self-validating
system of characterization that is essential for any researcher working with this compound,
ensuring the integrity and reliability of subsequent biological or chemical studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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